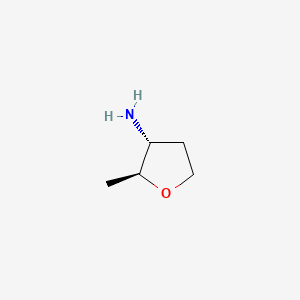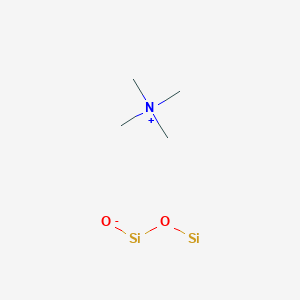
Tetramethylammonium siloxanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethylammonium siloxanolate is an organosilicon compound with the chemical formula C₄H₁₇NO₂Si₂. It is a colorless to pale yellow liquid known for its strong irritant odor. This compound is notable for its excellent surface-active properties, making it a valuable emulsifier, wetting agent, and dispersant in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylammonium siloxanolate can be synthesized through the reaction of tetramethylammonium hydroxide with siloxanes. One common method involves heating tetramethylammonium hydroxide with octamethylcyclotetrasiloxane (D₄) at 80°C for 24 hours. This reaction requires an azeotropic agent to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced by adding tetramethylammonium hydroxide to a mixture of siloxanes under a dry argon atmosphere. The mixture is stirred at 80°C for 4 hours, followed by 100°C for another 5 hours. The temperature is then quickly raised to 150°C and maintained for 0.5 hours to remove the catalyst .
Chemical Reactions Analysis
Types of Reactions: Tetramethylammonium siloxanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane-based compounds.
Reduction: It can be reduced under specific conditions to yield different siloxane derivatives.
Substitution: It participates in substitution reactions with other organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and silanes are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone rubbers, adhesives, and coatings .
Scientific Research Applications
Tetramethylammonium siloxanolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of silicone rubbers and other organosilicon compounds.
Biology: Its surface-active properties make it useful in the formulation of biological assays and experiments.
Industry: It is widely used in the production of adhesives, coatings, and sealants.
Mechanism of Action
Tetramethylammonium siloxanolate exerts its effects through its ability to catalyze various chemical reactions. It acts as a catalyst in the polymerization of siloxanes, facilitating the formation of high-molecular-weight polysiloxanes. The compound’s molecular targets include siloxane monomers, which it helps to crosslink, resulting in the formation of silicone rubbers with enhanced mechanical properties .
Comparison with Similar Compounds
Tetramethylammonium hydroxide: Similar in structure but lacks the siloxane component.
Tetramethylammonium chloride: Another quaternary ammonium compound but with different reactivity.
Octamethylcyclotetrasiloxane (D₄): A siloxane compound used in the synthesis of tetramethylammonium siloxanolate.
Uniqueness: this compound is unique due to its dual functionality as both a quaternary ammonium compound and a siloxane derivative. This combination imparts it with exceptional surface-active properties and catalytic abilities, making it highly valuable in various industrial and research applications .
Properties
Molecular Formula |
C4H12NO2Si2 |
|---|---|
Molecular Weight |
162.31 g/mol |
InChI |
InChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1 |
InChI Key |
OJDTZDQFYQKREH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.[O-][Si]O[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13829752.png)


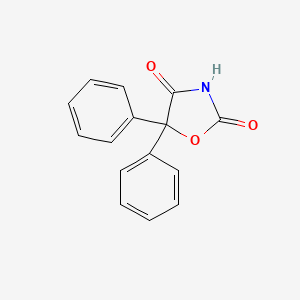

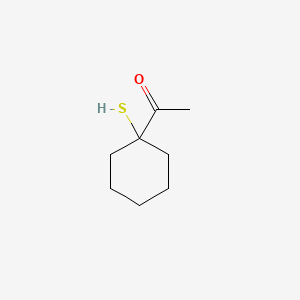

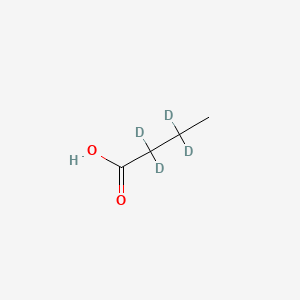
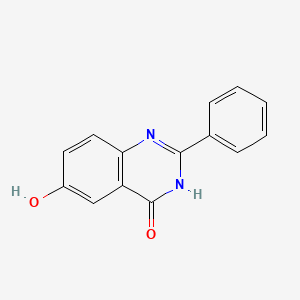
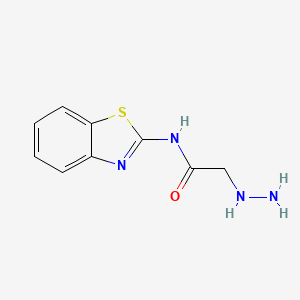
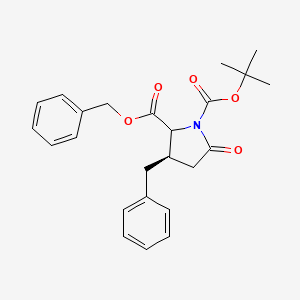
![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

